
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one, commonly known as 3'-fluorophenmetrazine (3-FPM), is a synthetic stimulant drug that belongs to the phenylmorpholine class of compounds. It was first synthesized in the 1960s and has gained popularity as a research chemical in recent years due to its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase alertness, focus, and energy levels. It has also been reported to improve cognitive performance and enhance mood. However, prolonged use of this compound can lead to negative effects such as anxiety, insomnia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one in scientific research is its potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for addiction and negative side effects must be taken into account when using this compound in research.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of research could focus on the development of safer and more selective analogues of this compound. Additionally, further studies could investigate the long-term effects of this compound use and its potential for addiction.
Métodos De Síntesis
The synthesis of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-thiophen-2-yl-1H-pyrrole-2,5-dione and 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one has been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been investigated for its potential as a cognitive enhancer and for its effects on mood and motivation.
Propiedades
IUPAC Name |
1-(2-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-11(13)12-6-3-4-10(12)9-5-7-14-8-9/h5,7-8,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGSXSEOKVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

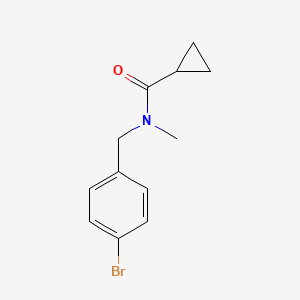

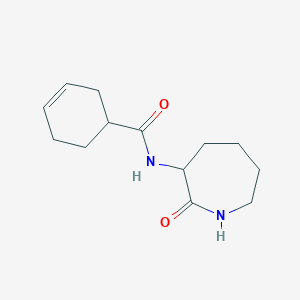

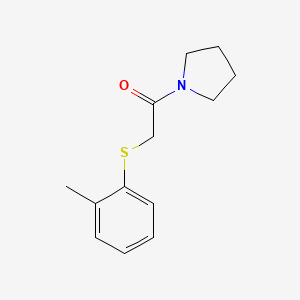
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

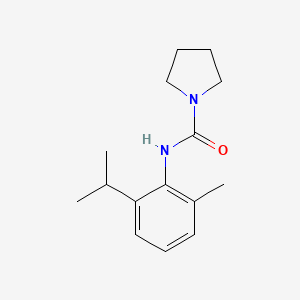
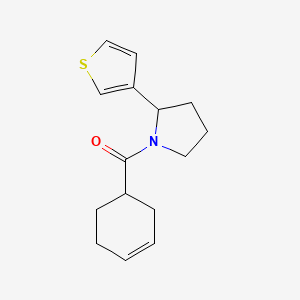
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)

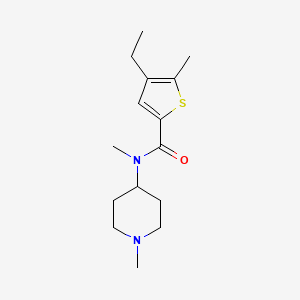
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
